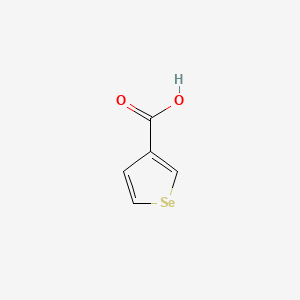
Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-
Overview
Description
Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-, also known as Germall 115, is a preservative that is widely used in the cosmetic and personal care industry. It is a white crystalline powder that is soluble in water and alcohol. Germall 115 is known for its broad-spectrum antimicrobial activity, which makes it an effective preservative for a variety of products.
Mechanism of Action
The mechanism of action of Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- 115 is based on its ability to disrupt the cell membrane of microorganisms. It does this by binding to the cell membrane and causing it to become more permeable. This leads to the leakage of cellular contents and ultimately the death of the microorganism.
Biochemical and Physiological Effects
Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- 115 has been found to have low toxicity and is generally considered safe for use in cosmetic and personal care products. It has been shown to have no significant effects on skin irritation or sensitization. However, some studies have suggested that Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- 115 may have estrogenic activity, which could potentially have negative effects on human health.
Advantages and Limitations for Lab Experiments
Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- 115 is an effective preservative that is widely used in the cosmetic and personal care industry. It is easy to use and has a broad-spectrum antimicrobial activity, making it an ideal choice for many products. However, it is important to note that Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- 115 is not effective against all microorganisms and may not be suitable for use in all products. Additionally, it is important to use Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- 115 at the correct concentration to ensure its effectiveness as a preservative.
Future Directions
There are several areas of future research that could be explored in relation to Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- 115. One area of interest is the potential estrogenic activity of Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- 115 and its effects on human health. Further studies could be conducted to determine the extent of this activity and any potential risks associated with its use. Additionally, research could be conducted to explore alternative preservatives that may be more effective or safer for use in cosmetic and personal care products. Finally, studies could be conducted to determine the long-term effects of Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- 115 on the environment and its potential impact on ecosystems.
Scientific Research Applications
Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- 115 has been extensively studied for its antimicrobial properties and its effectiveness as a preservative. It has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and yeast. Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- 115 is commonly used in personal care products such as shampoos, lotions, and creams to prevent the growth of harmful microorganisms and to extend the shelf life of these products.
properties
IUPAC Name |
4-(1,3-dimethylimidazolidin-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-12-7-8-13(2)11(12)9-3-5-10(14)6-4-9/h3-6,11,14H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGVPPUVXDSRGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1C2=CC=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232424 | |
| Record name | Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- | |
CAS RN |
83521-93-1 | |
| Record name | Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083521931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



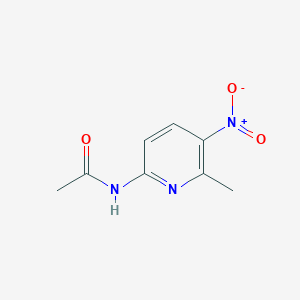



![[3-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1623322.png)
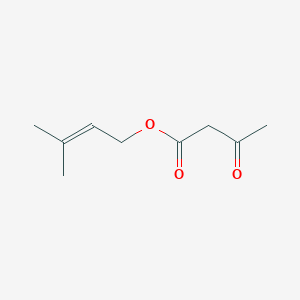

![[(1-Hydroxy-2-oxo-2-phenylethyl)thio]acetic acid](/img/structure/B1623325.png)

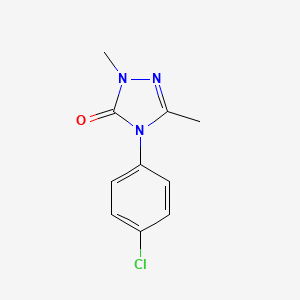
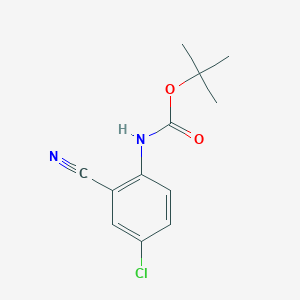
![Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1623334.png)

